Rac1 Inhibitor F56 is a cell-permeable peptide known to specifically inhibit the activity of Rac1, a member of the Rho family of small GTPases. [] Rac1 acts as a molecular switch cycling between an active GTP-bound and an inactive GDP-bound state. [] It plays a crucial role in a variety of cellular processes, including cell motility, adhesion, proliferation, and survival. [, ] Dysregulation of Rac1 activity is implicated in various diseases, including cancer, cardiovascular diseases, and neurological disorders. []
Rac1 Inhibitor F56, control peptide, is a synthetic peptide designed to inhibit the activity of Rac1, a member of the Rho GTPase family. This compound specifically targets the tryptophan 56 residue of Rac1, substituting it with phenylalanine (F56), which alters its interaction with guanine nucleotide exchange factors (GEFs). The development of this inhibitor is part of a broader trend in oncology towards targeted therapies that disrupt specific molecular pathways involved in cancer progression and metastasis.
Rac1 Inhibitor F56 is classified as a small molecule inhibitor and is primarily used for research purposes in cancer biology. It has been synthesized to study the role of Rac1 in cellular processes such as migration, invasion, and proliferation, which are critical in cancer metastasis. The compound is referenced under the Chemical Abstracts Service number 1315378-77-8 and is documented in various chemical databases including PubChem .
The synthesis of Rac1 Inhibitor F56 involves solid-phase peptide synthesis techniques, which allow for the precise incorporation of amino acids to create the desired peptide sequence. The specific substitution of tryptophan at position 56 with phenylalanine is crucial for its inhibitory activity against Rac1. This modification was guided by structure-based drug discovery approaches that utilized computational modeling to predict how changes in amino acid composition could affect protein interactions .
The synthesis typically follows these steps:
Rac1 Inhibitor F56 has a molecular formula of C72H116N18O23S and a molecular weight of approximately 1530.83 g/mol . The structural modification from tryptophan to phenylalanine at position 56 is significant as it influences the binding affinity and specificity towards GEFs.
The three-dimensional structure can be modeled based on known structures of Rac1 complexed with other ligands, allowing researchers to visualize how F56 interacts with its target protein.
Rac1 Inhibitor F56 acts primarily by inhibiting protein-protein interactions between Rac1 and its GEFs. This inhibition can prevent downstream signaling pathways that lead to cell migration and invasion. The interaction dynamics can be studied using surface plasmon resonance or similar biophysical methods to quantify binding affinities and kinetics.
In vitro assays demonstrate that F56 effectively disrupts interactions with GEFs such as Vav1, Vav2, Vav3, Tiam1, and Dbl, which are critical for Rac1 activation .
The mechanism by which Rac1 Inhibitor F56 exerts its effects involves competitive inhibition at the binding site for GEFs on Rac1. By substituting tryptophan with phenylalanine, the inhibitor alters the conformational dynamics of Rac1, thereby reducing its affinity for GEFs. This leads to decreased activation of downstream signaling pathways associated with cell motility and tumor invasiveness.
Research indicates that this inhibitor can significantly impair processes such as membrane ruffling and lamellipodia formation, which are essential for cellular movement .
Rac1 Inhibitor F56 is characterized by several notable physical properties:
Chemical properties include:
Rac1 Inhibitor F56 serves multiple roles in scientific research:
The inhibitor's ability to selectively disrupt specific protein interactions makes it a valuable tool in understanding the complex signaling networks involved in cancer biology .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3